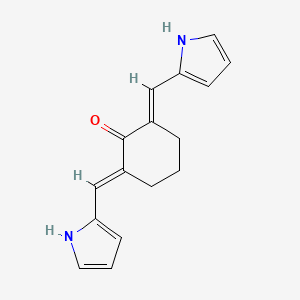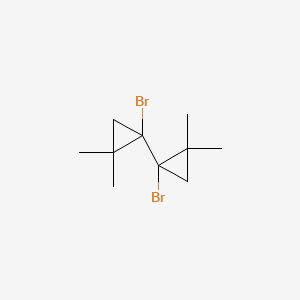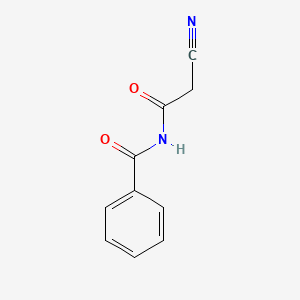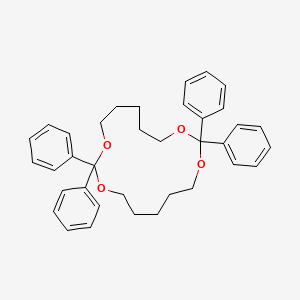![molecular formula C24H49N3O B14370039 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 90577-96-1](/img/structure/B14370039.png)
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one is an organic compound characterized by its unique structure, which includes a dioctylamino group and a tetramethylimidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of dioctylamine with a suitable precursor that contains the imidazolidinone core. One common method is the alkylation of dioctylamine with a halogenated imidazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dioctylamino group, where nucleophiles like halides or alkoxides replace the dioctylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The dioctylamino group can facilitate binding to hydrophobic pockets in proteins, while the imidazolidinone core may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Dioctylamino)methyl]-1,2,2-trimethylcyclopentylmethanol: Similar in structure but with a cyclopentyl ring instead of an imidazolidinone core.
N,N-Dioctylamine: Lacks the imidazolidinone core and has different reactivity and applications.
Uniqueness
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its combination of a dioctylamino group and a tetramethylimidazolidinone core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90577-96-1 |
|---|---|
Formule moléculaire |
C24H49N3O |
Poids moléculaire |
395.7 g/mol |
Nom IUPAC |
3-[(dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C24H49N3O/c1-7-9-11-13-15-17-19-26(20-18-16-14-12-10-8-2)21-27-22(28)23(3,4)25-24(27,5)6/h25H,7-21H2,1-6H3 |
Clé InChI |
FMMWIOWQLPWKRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)CN1C(=O)C(NC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)


![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)


![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)



